molecular formula C8H12N2O4 B1469683 Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate CAS No. 1428141-38-1

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

Cat. No. B1469683
M. Wt: 200.19 g/mol
InChI Key: JOTGJCFQVOQGEK-UHFFFAOYSA-N
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Description

“Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate” is a chemical compound with the CAS Number: 1428141-38-1 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular formula of “Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate” is C8 H12 N2 O4 . Its molecular weight is 200.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate” are not available in the web search results. For a detailed analysis of its physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or other technical documents .

Scientific Research Applications

Building Blocks for Pyrazolo[4,3-c]pyridines Methyl (5-oxopyrazol-3-yl)acetate has been utilized as a ketene acetal in the presence of Ni(OAc)2 to synthesize heterocyclic N,S-ketene acetal. This compound serves as a synthon for constructing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, showcasing its utility in creating novel heterocyclic compounds (Prezent et al., 2016).

Chemical Synthesis and Reactions In the field of organic synthesis, the reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones have been explored. This includes methylation processes and reactions with hydroxylamine or benzoylhydrazine, leading to various pyrazoles. Such studies provide insights into the versatility of related compounds in chemical reactions and synthesis (Ashry et al., 1978).

Antimicrobial and Antioxidant Properties Research has demonstrated the synthesis of novel celecoxib derivatives, including compounds with structures related to methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate, exhibiting potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underline the therapeutic potential of such compounds in medicine (Küçükgüzel et al., 2013).

Crystallography and Molecular Studies The crystal structure of Benzotriazol-1-yl 4,6-di-O-acetyl-2,3-dideoxy-α-d-erythro-hex-2-enpyranoside provides a basis for understanding the molecular arrangement and potential interactions of related compounds. This insight is crucial for the design and synthesis of new molecules with desired properties (Low et al., 2003).

properties

IUPAC Name

methyl 2-(1-acetyl-3-oxopyrazolidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-5(11)10-4-6(8(13)9-10)3-7(12)14-2/h6H,3-4H2,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGJCFQVOQGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C(=O)N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200230
Record name 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

CAS RN

1428141-38-1
Record name 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428141-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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